molecular formula C7HCl4F2NO3 B6310954 2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene CAS No. 2088945-59-7

2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene

Cat. No.: B6310954
CAS No.: 2088945-59-7
M. Wt: 326.9 g/mol
InChI Key: CLCKDKYPBLIZPB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene is a chemical compound with the molecular formula C7HCl4F2NO3 and a molecular weight of 326.9 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of extensive study in various scientific fields.

Preparation Methods

Specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents, nitrating agents, and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group, leading to the formation of different oxidation states.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to active sites of enzymes or receptors, leading to changes in their activity. The molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene can be compared with other similar compounds, such as:

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

These compounds share similar structural features but differ in the positions of the chlorine atoms and other substituents on the benzene ring. The unique combination of nitro and chlorodifluoromethoxy groups in this compound distinguishes it from these related compounds, contributing to its unique chemical and physical properties .

Properties

IUPAC Name

1,3,5-trichloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4F2NO3/c8-2-1-3(9)6(17-7(11,12)13)4(10)5(2)14(15)16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCKDKYPBLIZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)OC(F)(F)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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